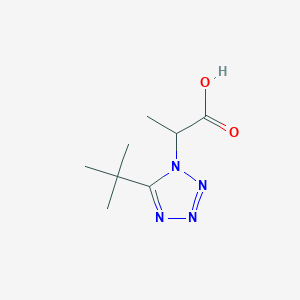

1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

Several methods have been reported for the synthesis of piperazines, including those involving cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis .

One specific example involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, resulting in 2-substituted chiral piperazines .

Molecular Structure Analysis

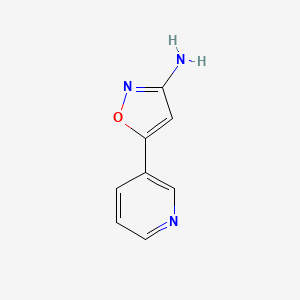

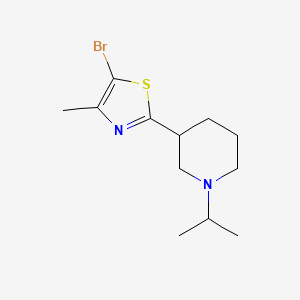

The compound’s molecular structure consists of a piperazine ring linked to a pyridine ring by a single bond. The fluorophenyl group is attached to the piperazine moiety .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, related to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, has been synthesized and evaluated for its biological activities. It exhibited moderate anthelmintic activity and was characterized using spectroscopic techniques like LCMS, NMR, and IR (Sanjeevarayappa et al., 2015).

Flunarizine Synthesis

Flunarizine, a drug used for migraines and epilepsy, is synthesized using components including this compound. This process involves metal-catalyzed amination and Wittig reaction (Shakhmaev et al., 2016).

Herbicidal and Cytokinin Mimic Activities

Piperazine derivatives, including this compound, have shown potential as herbicides and cytokinin mimics. These compounds have significant herbicidal activity against Triticum aestivum (Stoilkova et al., 2014).

Photophysical Properties in Pharmaceuticals

The photophysical properties of norfloxacin derivatives, related to this compound, have been studied to understand the behavior of the quinoline ring in these pharmaceutical compounds (Cuquerella et al., 2006).

Synthesis of Hybrid Molecules for Biological Activities

Hybrid molecules containing penicillanic or cephalosporanic acid moieties and this compound have been synthesized and evaluated for antimicrobial and antiurease activities. These molecules display significant biological activity (Başoğlu et al., 2013).

Agonist for Motilin Receptor

The compound GSK962040, related to this compound, has been discovered as a novel small molecule motilin receptor agonist. It exhibits promising pharmacokinetic profiles and potential for gastrointestinal transit applications (Westaway et al., 2009).

Metabolic Disposition in Animals

Casopitant, containing a moiety similar to this compound, has been studied for its metabolic disposition in animals. This study helps in understanding the drug's pharmacokinetics and metabolism (Miraglia et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c1-9(17)16-7-6-15(8-12(16)13(18)19)11-4-2-10(14)3-5-11/h2-5,12H,6-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWFNYKZAABJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)

![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)